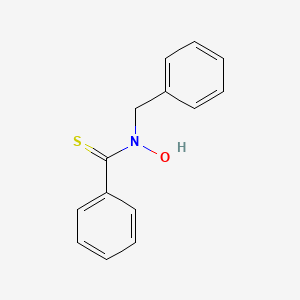
Cyclohexanecarboxamide, 3,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxamide,3,4-dimethyl-(9ci) is an organic compound with the molecular formula C9H17NO. It is a derivative of cyclohexanecarboxamide, where two methyl groups are substituted at the 3rd and 4th positions of the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide,3,4-dimethyl-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and appropriate reagents to introduce the 3,4-dimethyl groups.
Amidation Reaction: The carboxylic acid group is converted to an amide group using reagents such as ammonia or amines in the presence of a dehydrating agent like thionyl chloride or carbodiimides.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanecarboxamide,3,4-dimethyl-(9ci) may involve large-scale amidation and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxamide,3,4-dimethyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted amides or other derivatives
Aplicaciones Científicas De Investigación
Cyclohexanecarboxamide,3,4-dimethyl-(9ci) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxamide,3,4-dimethyl-(9ci) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxamide: The parent compound without the methyl substitutions.
Cyclohexylcarboxamide: Another derivative with different substituents on the cyclohexane ring.
Hexahydrobenzoic acid amide: A similar compound with a different ring structure
Uniqueness
Cyclohexanecarboxamide,3,4-dimethyl-(9ci) is unique due to the presence of the 3,4-dimethyl groups, which confer distinct chemical properties and reactivity. These substitutions can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
3,4-dimethylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H17NO/c1-6-3-4-8(9(10)11)5-7(6)2/h6-8H,3-5H2,1-2H3,(H2,10,11) |
Clave InChI |
FXZROTIJYBRGMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



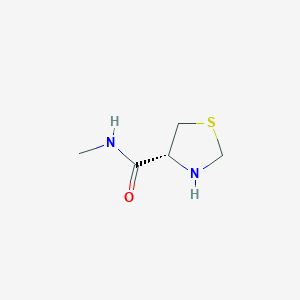
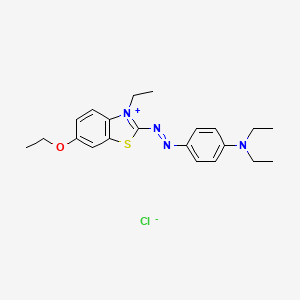

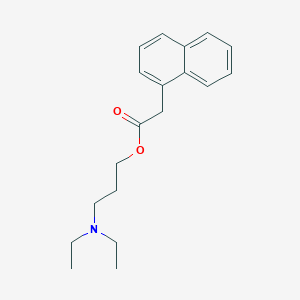

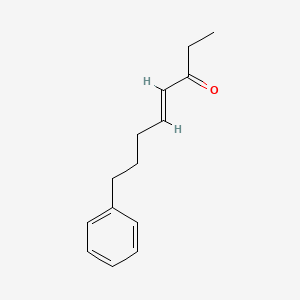
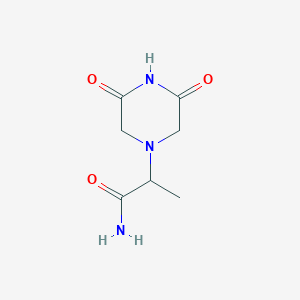
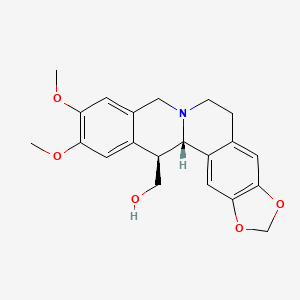
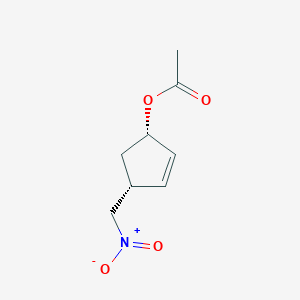

![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

